molecular formula C14H15FN2O2 B11408340 N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-methylbutanamide

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-methylbutanamide

Cat. No.: B11408340
M. Wt: 262.28 g/mol
InChI Key: JYURBLWFBSRFMM-UHFFFAOYSA-N
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Description

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-methylbutanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. The compound features a fluorophenyl group, an oxazole ring, and a butanamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-methylbutanamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a nucleophile, such as an amine or an alcohol, under appropriate conditions.

    Formation of the Butanamide Moiety: The butanamide moiety can be synthesized through an amidation reaction involving a suitable carboxylic acid derivative and an amine. The reaction is typically carried out under mild conditions to avoid unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. The process may include steps such as:

    Batch or Continuous Flow Synthesis: Depending on the scale of production, the synthesis can be carried out in batch reactors or continuous flow reactors to ensure efficient and consistent production.

    Purification and Isolation: The crude product is typically purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles such as amines, alcohols, or halogens under appropriate conditions (e.g., temperature, solvent, catalyst).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-methylbutanamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

    Inhibition or Activation of Pathways: The compound may inhibit or activate specific biochemical pathways, resulting in changes in cellular processes and functions.

Comparison with Similar Compounds

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-methylbutanamide can be compared with other similar compounds, such as:

    N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide: Similar in structure but with different functional groups, leading to distinct chemical properties and reactivity.

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a thiazole ring instead of an oxazole ring, resulting in different biological activities and applications.

    (2E)-N-(2-amino-4-fluorophenyl)-3-[1-(3-phenyl-2-propen-1-yl)-1H-pyrazol-4-yl]-2-propenamide: Features a pyrazole ring and different substituents, leading to unique chemical and biological properties.

Properties

Molecular Formula

C14H15FN2O2

Molecular Weight

262.28 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-methylbutanamide

InChI

InChI=1S/C14H15FN2O2/c1-9(2)7-13(18)16-14-8-12(17-19-14)10-3-5-11(15)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,16,18)

InChI Key

JYURBLWFBSRFMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC(=NO1)C2=CC=C(C=C2)F

Origin of Product

United States

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